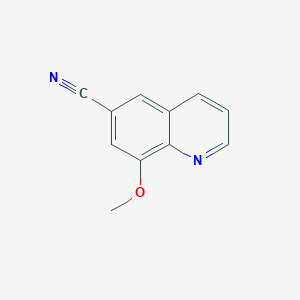

8-Methoxyquinoline-6-carbonitrile

Description

While direct and extensive research on 8-Methoxyquinoline-6-carbonitrile is not widely documented in publicly available literature, its chemical structure, combining a quinoline (B57606) core with methoxy (B1213986) and carbonitrile functional groups, places it at the intersection of several important areas of chemical investigation. The potential research interest in this compound can be inferred from the well-established significance of its constituent parts.

Quinoline, a bicyclic aromatic nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netbohrium.com This designation stems from the ability of the quinoline ring system to serve as a versatile foundation for the design of compounds that can interact with a wide array of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antiviral properties. researchgate.net

The functionalization of the quinoline moiety at various positions allows for the fine-tuning of its biological and physicochemical properties, making it a highly attractive building block in the synthesis of new therapeutic agents. frontiersin.org The development of efficient synthetic methodologies, including multicomponent reactions, has further expanded the accessibility and diversity of quinoline derivatives for chemical and biological screening. bohrium.com

The introduction of a carbonitrile (cyano) group onto the quinoline scaffold imparts unique chemical reactivity and electronic properties, making quinoline-carbonitrile derivatives valuable intermediates in organic synthesis. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, providing a gateway to a diverse range of novel compounds.

Research into substituted quinoline-carbonitriles has revealed their potential as potent bioactive agents. For instance, certain quinoline-3-carbonitrile derivatives have been synthesized and evaluated for their antibacterial activity, showing promising results against both Gram-positive and Gram-negative bacteria. nih.gov The investigation of these scaffolds is often driven by the desire to develop new antimicrobial agents that can overcome existing resistance mechanisms. Furthermore, the specific substitution pattern on the quinoline ring, in conjunction with the carbonitrile group, plays a crucial role in determining the compound's biological efficacy and target selectivity. frontiersin.org

Given the limited specific research on this compound, its academic research trajectories can be projected based on studies of closely related analogs. The presence of the methoxy group at the 8-position and the carbonitrile at the 6-position suggests several potential avenues of investigation.

Research on 8-methoxyquinoline (B1362559) has demonstrated its potential as a precursor for compounds with significant biological activities, including antibacterial and antifungal properties. researchgate.net Studies on other methoxy-substituted quinoline-carbonitriles have also shown promising antimicrobial activity. For example, a series of new 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives were synthesized and some showed notable activity against various bacterial and fungal strains. researchgate.net

Therefore, a logical research trajectory for this compound would likely involve:

Synthesis and Characterization: Development of an efficient synthetic route to obtain the pure compound, followed by comprehensive structural and physicochemical characterization.

Biological Screening: Evaluation of its potential as an antimicrobial agent against a panel of clinically relevant bacteria and fungi. The structure-activity relationship could be explored by comparing its activity to other substituted quinolines.

Exploration of Other Pharmacological Activities: Investigation into other potential therapeutic applications, such as anticancer or anti-inflammatory activities, based on the broad bioactivity profile of the quinoline scaffold.

Use as a Synthetic Intermediate: Utilization of the reactive carbonitrile group to synthesize a library of new derivatives for further biological evaluation.

The unique substitution pattern of this compound offers a distinct chemical entity for exploring structure-activity relationships within the broader class of quinoline-based compounds.

Data Tables

Table 1: Examples of Biologically Active Quinoline Derivatives

| Compound Type | Example | Reported Biological Activity | Reference |

| Quinoline-carbonitrile | Quinoline-3-carbonitrile derivatives | Antibacterial | nih.gov |

| Methoxyquinoline | 8-Methoxyquinoline | Antibacterial, Antifungal | researchgate.net |

| Methoxyquinoline-carbonitrile | 6-Methoxyquinoline-3-carbonitrile derivatives | Antimicrobial | researchgate.net |

| Hydroxyquinoline | 8-Hydroxyquinoline (B1678124) derivatives | Anticancer, Antifungal, Anti-HIV | nih.gov |

| Chloro-fluoro-methoxyquinoline-carbonitrile | 4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile | Building block for chemical synthesis | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

8-methoxyquinoline-6-carbonitrile |

InChI |

InChI=1S/C11H8N2O/c1-14-10-6-8(7-12)5-9-3-2-4-13-11(9)10/h2-6H,1H3 |

InChI Key |

NHFKANJOGUAGKW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=C1)C#N)C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methoxyquinoline 6 Carbonitrile and Analogous Systems

Classical and Contemporary Quinoline (B57606) Synthesis Methodologies

The construction of the quinoline core is a well-established field, with several classical methods still in widespread use, alongside more contemporary, often metal-catalyzed, approaches.

Adaptations of Established Routes for Quinoline-Carbonitrile Cores

Classical methods like the Skraup and Friedländer syntheses remain relevant for preparing quinoline systems. The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form a quinoline. pharmaguideline.comwikipedia.org This reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. pharmaguideline.com While powerful, the Skraup reaction is known for its often harsh and sometimes violent reaction conditions. wikipedia.org

The Friedländer synthesis , in contrast, offers a more convergent approach by condensing a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. wikipedia.orgresearchgate.net This reaction can be catalyzed by acids or bases and generally proceeds under milder conditions than the Skraup synthesis. wikipedia.orgiipseries.org One-pot modifications of the Friedländer synthesis have been developed, for instance, by the in situ reduction of an o-nitroarylcarbaldehyde followed by condensation. organic-chemistry.org

Table 1: Comparison of Classical Quinoline Syntheses

| Feature | Skraup Synthesis | Friedländer Synthesis |

|---|---|---|

| Reactants | Aniline, glycerol, sulfuric acid, oxidizing agent | 2-Aminobenzaldehyde/ketone, compound with α-methylene group |

| Conditions | Harsh, often requiring high temperatures and strong acids | Milder, acid or base-catalyzed |

| Key Intermediates | Acrolein, 1,2-dihydroquinoline | Aldol adduct or Schiff base |

| Advantages | Utilizes simple starting materials | Convergent, generally higher yielding for specific targets |

| Disadvantages | Can be violent, may produce significant byproducts | Requires pre-functionalized starting materials |

Palladium-Catalyzed Cross-Coupling Reactions in Quinoline Scaffold Construction

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the construction of heterocyclic systems, including quinolines. These methods offer high efficiency and functional group tolerance under relatively mild conditions. nih.gov Palladium catalysts can be employed in various ways to construct the quinoline ring. For instance, a palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been reported to produce quinolines without the need for acids or bases. rsc.orgscispace.com Another approach involves a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds through a denitrogenative addition followed by intramolecular cyclization. nih.gov Furthermore, palladium-catalyzed isocyanide insertion coupled with a [4+1] cyclization provides an efficient route to quinoline derivatives. rsc.org

One-Pot Multicomponent Reactions for Heterocyclic Assembly

Multicomponent reactions (MCRs) have gained significant traction for the synthesis of complex molecules like quinolines in a single step from three or more starting materials. researchgate.netrsc.org This approach is highly atom-economical and allows for the rapid generation of molecular diversity. rsc.orgrsc.org The Povarov reaction, a [4+2] cycloaddition of an imine with an activated alkene, is a prominent MCR for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. rsc.orgbeilstein-journals.org Other MCRs, such as those employing bismuth triflate as a catalyst, can construct quinolines from acetals, aromatic amines, and alkynes in a one-pot fashion. researchgate.net

Direct Synthesis and Regioselective Functionalization Approaches to 8-Methoxyquinoline-6-carbonitrile

The synthesis of the specific target molecule, this compound, requires not only the construction of the quinoline core but also the precise installation of the methoxy (B1213986) and carbonitrile groups at positions 8 and 6, respectively.

Strategies for Carbonitrile Group Introduction (e.g., Cyanation)

The introduction of a carbonitrile (cyano) group onto a pre-formed quinoline ring is a key functionalization step. Direct C-H cyanation offers an attractive route, avoiding the need for pre-functionalized substrates. For example, a direct oxidative C-H cyanation of quinolines has been developed using trimethylsilyl (B98337) cyanide as the cyano source, catalyzed by vanadium-containing heteropoly acids. rsc.org However, this method often shows a preference for the 4-position. rsc.org

Another strategy involves the cyanation of quinoline N-oxides. A regioselective cyanation of quinoline N-oxides to yield 2-cyanoquinolines has been achieved using trimethylsilyl cyanide mediated by (diacetoxyiodo)benzene (B116549) under metal-free conditions. researchgate.netdntb.gov.ua

For the specific synthesis of a 6-carbonitrile derivative, a common approach is the palladium-catalyzed cyanation of a 6-haloquinoline. For instance, 2-(pyrrolidin-1-yl)-6-bromoquinoline can be converted to 2-(pyrrolidin-1-yl)quinoline-6-carbonitrile using tetrakis(triphenylphosphine)palladium(0) and copper(I) cyanide. jst.go.jp Similarly, a 6-bromo-naphthalene derivative, a related bicyclic system, can be cyanated via substitution. nih.gov

Table 2: Selected Cyanation Methods for Quinolines

| Method | Reagents | Position of Cyanation | Reference |

|---|---|---|---|

| Direct C-H Cyanation | Trimethylsilyl cyanide, Vanadium-containing heteropoly acids | Primarily position 4 | rsc.org |

| Cyanation of N-Oxide | Trimethylsilyl cyanide, (Diacetoxyiodo)benzene | Position 2 | researchgate.netdntb.gov.ua |

| Palladium-catalyzed | 6-Bromoquinoline, Pd(PPh₃)₄, CuCN | Position 6 | jst.go.jp |

Introduction of Methoxy Functionality on the Quinoline Ring

The introduction of a methoxy group onto the quinoline ring can be achieved through several methods. One common strategy is the nucleophilic substitution of a halogen atom. For example, an 8-chloroquinoline (B1195068) derivative can be methoxylated using sodium methoxide. Copper-catalyzed methoxylation of aryl halides also presents a viable route. google.com

Direct C-H methoxylation has also been explored. For instance, the C5 and C6 positions of quinoline amides have been methoxylated using methanol (B129727) with PtCl₂ or triethylamine (B128534) as an additive. researchgate.net Photochemical methods have also been reported; for example, the irradiation of 7-methoxyquinoline (B23528) in the presence of sodium cyanide can lead to the formation of 8-cyano-7-methoxyquinoline. clockss.org

For the synthesis of this compound, a plausible route would involve the construction of a quinoline ring with a suitable leaving group at the 8-position, followed by methoxylation, and a separate step for the introduction of the cyano group at the 6-position, or vice versa. The specific sequence of these functionalization steps would depend on the compatibility of the reagents and the directing effects of the existing substituents.

Precursor Synthesis and Transformation Pathways (e.g., from 8-Hydroxyquinoline (B1678124), 8-Amino-6-methoxyquinoline)

The synthesis of this compound can be approached through various transformation pathways starting from readily available precursors. Key starting materials often include 8-hydroxyquinoline and 8-amino-6-methoxyquinoline, which can be chemically modified to introduce the desired methoxy and carbonitrile functionalities.

A common strategy involves the methylation of 8-hydroxyquinoline to form 8-methoxyquinoline (B1362559). This reaction can be carried out using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like acetone. nnpub.org Once 8-methoxyquinoline is obtained, further functionalization is required to introduce the carbonitrile group at the 6-position. This can be a multi-step process, potentially involving nitration to introduce a nitro group, which is then reduced to an amino group, followed by a Sandmeyer reaction to introduce the nitrile. For instance, 8-methoxyquinoline can be nitrated to yield 5-nitro-8-methoxyquinoline. nnpub.orgresearchgate.net This nitro derivative can then be reduced to 5-amino-8-methoxyquinoline. nnpub.org While this provides an amino group at the 5-position, similar strategies could be adapted for substitution at the 6-position, which would be a precursor for the final carbonitrile.

Another important precursor is 8-amino-6-methoxyquinoline. nih.gov This compound already possesses the required amino and methoxy groups at the desired positions. The synthesis of the target compound from this precursor would primarily involve the conversion of the amino group at the 8-position to a different functionality if needed, and more importantly, the introduction of the carbonitrile group at the 6-position. The synthesis of various 4-substituted 8-amino-6-methoxyquinolines has been explored for potential antimalarial agents, indicating the accessibility and versatility of this scaffold for further chemical modification. nih.gov

The synthesis of quinoline derivatives, in general, can be achieved through classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer reactions. researchgate.net These methods typically involve the cyclization of anilines with various reagents. For instance, the Skraup reaction uses glycerol, an oxidizing agent, and sulfuric acid to synthesize quinoline from aniline. researchgate.net Modifications of these methods can be employed to produce substituted quinolines, which can then be further transformed into the desired this compound.

The table below summarizes some of the key precursor transformations relevant to the synthesis of this compound and its analogs.

| Precursor | Reagents and Conditions | Product | Reference |

| 8-Hydroxyquinoline | Methyl iodide, Potassium carbonate, Acetone, Reflux | 8-Methoxyquinoline | nnpub.org |

| 8-Methoxyquinoline | Concentrated Sulfuric acid, Concentrated Nitric acid | 5-Nitro-8-methoxyquinoline | nnpub.orgresearchgate.net |

| 5-Nitro-8-methoxyquinoline | Tin dust, Concentrated Hydrochloric acid, Heat | 5-Amino-8-methoxyquinoline | nnpub.org |

| Aniline | Glycerol, Nitrobenzene, Sulfuric acid, Iron(II) sulfate | Quinoline (Skraup reaction) | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives, including this compound, aims to reduce the environmental impact of chemical processes. This involves the use of alternative energy sources, environmentally benign solvents and catalysts, and designing reactions with high atom economy.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.gov The synthesis of quinoline derivatives can be accelerated under microwave irradiation. For example, the Friedländer condensation of 2-aminoaryl ketones with carbonyl compounds containing an α-methylene group can be efficiently carried out on a clay catalyst under solvent-free conditions using microwaves to produce polycyclic quinolines. researchgate.net This approach offers the advantages of operational simplicity and reduced environmental impact. researchgate.net

One-pot, three-component reactions are particularly well-suited for microwave-assisted synthesis, allowing for the rapid construction of complex molecules like quinolines with high atom economy. rsc.org The use of solid acid catalysts, such as montmorillonite (B579905) K-10, under microwave irradiation has been shown to be effective for the synthesis of substituted quinolines from anilines, aldehydes, and terminal alkynes. rsc.org

The table below provides examples of microwave-assisted synthesis of quinoline derivatives.

| Reactants | Catalyst/Conditions | Product | Advantages | Reference |

| 2-Aminoaryl ketones, Carbonyl compounds | Silica nanoparticles, Microwave irradiation | Substituted quinolines | High yields | rsc.org |

| Anilines, Aldehydes, Terminal aryl alkynes | Montmorillonite K-10, Microwave irradiation | Substituted quinolines | ~90% atom economy, excellent yields, short reaction time | rsc.org |

| Isatins, Ketones | Basic medium, Microwave irradiation | Quinoline-4-carboxylic acids | Rapid and efficient | researchgate.net |

Ultrasound irradiation is another green chemistry technique that can enhance the rate of chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to accelerated reaction rates.

The synthesis of quinolines has been successfully achieved using ultrasound promotion. For instance, the condensation reaction of isatin (B1672199) with ketones can be efficiently catalyzed by basic ionic liquids in an aqueous medium under ultrasonic irradiation. nih.gov This method offers several advantages, including milder reaction conditions, shorter reaction times, higher yields, and high selectivity without the need for a transition metal catalyst. nih.gov The use of water as a solvent further enhances the green credentials of this protocol. rsc.orgnih.gov The combination of ultrasound and ionic liquids represents a powerful and environmentally friendly approach for the synthesis of quinoline derivatives. rsc.orgresearchgate.net

Conducting reactions in the absence of solvents or under solvent-free conditions is a key principle of green chemistry, as it eliminates solvent waste and simplifies product purification. rsc.org Mechanochemistry, the use of mechanical force to induce chemical reactions, is a prominent solvent-free technique.

The synthesis of quinoline derivatives has been demonstrated under solvent-free conditions, often with the aid of a catalyst and an alternative energy source like microwave irradiation. rsc.org For example, the synthesis of quinaldine (B1664567) derivatives from anilines and acetaldehyde (B116499) has been achieved under solvent-free microwave irradiation using hydrochloric acid as a catalyst. rsc.org Graphene oxide supported WO₃ nanorods have also been used as an efficient and recyclable catalyst for the synthesis of quinolines under solventless conditions. bohrium.com

These solvent-free approaches not only reduce environmental pollution but can also lead to improved reaction efficiency and easier work-up procedures.

The development and use of eco-friendly catalysts are central to green chemistry. researchgate.net These catalysts are typically non-toxic, reusable, and can function under mild reaction conditions. For quinoline synthesis, a variety of green catalysts have been investigated.

Inexpensive and readily available metal salts, such as FeCl₃·6H₂O, have been shown to be effective catalysts for the one-pot synthesis of quinoline derivatives from the condensation of 2-aminoarylketones and active methylene (B1212753) compounds in water. tandfonline.com This method offers advantages like shorter reaction times, milder conditions, and easy work-up. tandfonline.com Other green catalysts that have been employed for quinoline synthesis include p-toluenesulfonic acid, cerium nitrate, and potassium carbonate. bohrium.com

Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and reused. Examples include ZrO₂/Fe₃O₄ magnetic nanoparticles, which have been used for the synthesis of quinoline derivatives via the Friedländer reaction. researchgate.net This catalyst can be recovered using an external magnetic field and reused multiple times without a significant loss of activity. researchgate.net The use of such recyclable catalysts makes the synthetic process more sustainable and cost-effective.

Chemical Reactivity and Derivatization Pathways of 8 Methoxyquinoline 6 Carbonitrile

Reactivity of the Carbonitrile Moiety

The carbonitrile (or nitrile) group (-C≡N) is a highly versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons. This electronic arrangement is the basis for its diverse reactivity.

The carbonitrile group of 8-Methoxyquinoline-6-carbonitrile can be hydrolyzed under acidic or alkaline conditions to yield either the corresponding carboxylic acid or amide. chemguide.co.uk This transformation proceeds in a stepwise manner, with the amide being an intermediate in the hydrolysis to the carboxylic acid. chemguide.co.ukchemistrysteps.com

Under acidic conditions, the nitrile is typically heated with a dilute mineral acid like hydrochloric acid. chemguide.co.uklibretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by water. lumenlearning.com The initial product is the amide, 8-methoxyquinoline-6-carboxamide, which is subsequently hydrolyzed further under the reaction conditions to produce 8-methoxyquinoline-6-carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

In alkaline hydrolysis, the nitrile is heated with an aqueous solution of a base, such as sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group. chemistrysteps.com This process initially forms the salt of the carboxylic acid (e.g., sodium 8-methoxyquinoline-6-carboxylate) and releases ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

| Reaction Type | Reagents and Conditions | Primary Product | Intermediate |

| Acid Hydrolysis | Dilute HCl or H₂SO₄, heat (reflux) | 8-Methoxyquinoline-6-carboxylic acid | 8-Methoxyquinoline-6-carboxamide |

| Alkaline Hydrolysis | NaOH(aq) or KOH(aq), heat (reflux), followed by acid workup | 8-Methoxyquinoline-6-carboxylic acid | Carboxylate salt |

The carbonitrile group can be reduced to a primary amine, converting the -CN group into a -CH₂NH₂ (aminomethyl) group. This transformation is a key step in organic synthesis for introducing an amine functionality. youtube.com Several methods are effective for this reduction. youtube.com

One of the most common methods is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. youtube.com This reagent provides hydride ions that add to the carbonitrile carbon. youtube.com Another effective method is catalytic hydrogenation, which involves using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. youtube.com This approach is often considered more economical for larger-scale syntheses. youtube.com These reactions would convert this compound into (8-methoxyquinolin-6-yl)methanamine.

| Method | Reagents and Catalyst | Product |

| Chemical Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) in THF/ether 2. Aqueous workup | (8-Methoxyquinolin-6-yl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Nickel or Palladium on Carbon (Pd/C) | (8-Methoxyquinolin-6-yl)methanamine |

The electrophilic carbon atom of the nitrile group is susceptible to attack by a variety of nucleophiles, particularly organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction is a valuable method for the formation of ketones.

The reaction mechanism involves the nucleophilic addition of the organometallic reagent to the carbon-nitrogen triple bond, forming an intermediate imine anion after the initial addition. This intermediate is then hydrolyzed during an aqueous workup to yield a ketone. For example, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would, after hydrolysis, yield 1-(8-methoxyquinolin-6-yl)ethan-1-one.

Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems. wikipedia.org In the case of this compound, the position of substitution is directed by the activating and deactivating effects of the existing substituents on the quinoline ring. wikipedia.org

The quinoline ring system consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The pyridine ring is generally less reactive towards electrophilic substitution than the benzene ring due to the electron-withdrawing effect of the nitrogen atom. Therefore, substitution is strongly favored on the carbocyclic (benzene) ring.

The substituents on this ring are:

An 8-methoxy group (-OCH₃): This is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. wikipedia.org It will therefore direct incoming electrophiles to positions 5 and 7.

A 6-carbonitrile group (-CN): This is a strong deactivating group and is meta-directing due to its electron-withdrawing nature through both induction and resonance. It deactivates the entire ring but most strongly at the ortho and para positions (positions 5 and 7).

The outcome of an electrophilic substitution reaction is determined by the dominant directing effect. The methoxy (B1213986) group is a strong activator, while the nitrile group is a strong deactivator. The activating effect of the methoxy group at position 8 will strongly enhance the nucleophilicity of the ring at positions 5 and 7. Although the nitrile group at position 6 deactivates these same positions, the powerful electron-donating resonance effect of the methoxy group is generally controlling. Therefore, electrophilic attack is most likely to occur at the C5 and C7 positions, with the precise ratio of products potentially influenced by steric hindrance.

| Position | Influence of 8-Methoxy Group | Influence of 6-Carbonitrile Group | Predicted Reactivity |

| 5 | Activating (ortho) | Deactivating (ortho) | Favorable site for substitution |

| 7 | Activating (para) | Deactivating (meta) | Favorable site for substitution |

Chelation Chemistry and Metal Complex Formation

This compound possesses structural features that enable it to act as a chelating ligand for metal ions. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, resulting in the formation of a stable ring structure. google.comnih.gov The parent compound, 8-hydroxyquinoline (B1678124), is a renowned and powerful bidentate chelating agent, coordinating to metals via its phenolic oxygen and quinoline nitrogen. nih.govscispace.comscirp.org

In this compound, the key donor atoms for chelation are the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group at the 8-position. scirp.org These two atoms are positioned to form a stable five-membered chelate ring upon coordination with a metal ion. nih.gov The nitrogen atom provides a lone pair of electrons from its sp² hybrid orbital, while the oxygen atom of the methoxy group can also donate a lone pair.

The nature of the metal ion (its size, charge, and electronic configuration).

The pH of the solution, which can affect the protonation state of the ligand.

The presence of other ligands.

The electron-withdrawing nitrile group at the 6-position can influence the electronic properties of the quinoline ring system, potentially modulating the basicity of the donor atoms and thus affecting the stability of the metal complexes formed. Derivatives of 8-hydroxyquinoline are known to form stable complexes with a wide range of metal ions, and it is expected that this compound would exhibit similar, though electronically modified, chelating behavior. nih.govscispace.com

Investigations into Metal Ion Interactions and Coordination Complex Stability

The quinoline scaffold, particularly with a substituent at the 8-position, is renowned for its potent metal-chelating properties. tandfonline.comnih.gov The parent compound, 8-hydroxyquinoline (8-HQ), is a well-documented bidentate chelating agent, coordinating with metal ions through its pyridinic nitrogen and the deprotonated hydroxyl oxygen. scispace.comscirp.org This interaction forms stable chelate complexes with a wide variety of metal ions, including Cu²⁺, Fe³⁺, Zn²⁺, and Al³⁺. scispace.com The stability and stoichiometry of these complexes are influenced by the nature of the metal ion and the reaction conditions. scirp.orgmcmaster.ca

Research on 8-hydroxyquinoline derivatives has established that the stoichiometry of the metal complexes is often 1:2 (metal:ligand), forming structures with square-planar or octahedral geometries, the latter often involving water molecules in the coordination sphere. scirp.org The stability of these complexes is a critical factor in their various applications, from fluorescent sensors to therapeutic agents. scispace.commdpi.com For instance, the formation of a metal complex can dramatically enhance the fluorescence of the quinoline moiety, a phenomenon attributed to increased molecular rigidity upon chelation. scispace.com

While direct studies on this compound are limited, the extensive research on analogous 8-hydroxyquinoline complexes provides a foundational understanding. The stability constants (log K) for 8-HQ with various metal ions have been extensively studied, revealing a high affinity for many divalent and trivalent cations. mcmaster.camdpi.com The interaction of this compound with metal ions would be weaker, primarily driven by the nitrogen donor, but could still be significant depending on the metal ion and solvent system.

Strategies for Scaffold Diversification and Targeted Modification

The functionalization of the quinoline scaffold is a key strategy in medicinal chemistry to expand chemical space and modulate pharmacological profiles. rsc.orgnih.gov These strategies can be broadly categorized into early-stage functionalization, where the core is built with the desired complexity, and late-stage derivatization, where an existing scaffold is modified. nih.govacs.org

Early-stage functionalization involves the synthesis of the quinoline ring system from appropriately substituted precursors, allowing for the introduction of a wide range of functional groups from the outset. Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, utilize substituted anilines and carbonyl compounds as starting materials. scispace.comnih.gov

For this compound, this approach would involve using a pre-functionalized aniline (B41778), such as 4-amino-3-methoxybenzonitrile, as a building block. Reacting this precursor with components like α,β-unsaturated aldehydes or ketones allows for the construction of the pyridine portion of the quinoline ring. scispace.com This methodology is highly versatile, enabling the incorporation of various substituents on both the benzene and pyridine rings, thereby generating a library of diverse analogues for structure-activity relationship (SAR) studies. nih.gov For example, variations in the carbonyl component can introduce substituents at positions 2, 3, and 4 of the quinoline ring. mdpi.comnih.gov

Modern synthetic methods, including metal-catalyzed cyclizations and oxidative annulations, have further expanded the scope of early-stage functionalization, offering milder reaction conditions and greater functional group tolerance. mdpi.comacs.org These techniques provide efficient pathways to complex quinoline derivatives that might be inaccessible through classical routes.

Late-stage functionalization (LSF) has emerged as a powerful tool for the targeted modification of complex molecules like this compound. acs.org This strategy focuses on the direct modification of the existing scaffold, which is particularly valuable for fine-tuning the properties of a lead compound without resorting to de novo synthesis. rsc.orgnih.gov

A primary LSF technique is transition-metal-catalyzed C-H bond activation, which allows for the direct introduction of new functional groups at specific positions on the quinoline ring. rsc.orgnih.gov By selecting the appropriate catalyst and directing group, researchers can achieve high regioselectivity. rsc.org For the quinoline scaffold, C-H functionalization has been successfully applied to introduce alkyl, aryl, and heteroatom-containing groups at various positions, including the challenging C8 position. rsc.org

Other LSF strategies applicable to the this compound scaffold include:

Nucleophilic Aromatic Substitution (SNAr): While the quinoline ring is electron-deficient, SNAr reactions typically require activation by strong electron-withdrawing groups or conversion to the corresponding N-oxide to facilitate the substitution of leaving groups like halogens.

Modification of Existing Functional Groups: The carbonitrile group at the C6 position is a versatile handle for further derivatization. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide array of new analogues with modulated physicochemical properties.

These LSF approaches enable rapid exploration of the chemical space around a core scaffold, accelerating the optimization of drug-like properties. acs.org

Advanced Spectroscopic and Analytical Characterization of 8 Methoxyquinoline 6 Carbonitrile

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and providing a unique "fingerprint" of the 8-Methoxyquinoline-6-carbonitrile molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum displays a series of absorption bands, each corresponding to a specific vibrational mode. For this compound, the FT-IR spectrum provides key evidence for its structural features.

The presence of a sharp, intense band around 2214-2228 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. rsc.org The aromatic nature of the quinoline (B57606) ring is confirmed by the appearance of C=C stretching vibrations typically observed in the 1585-1606 cm⁻¹ region. rsc.orgtu-chemnitz.de The C-O stretching vibration of the methoxy (B1213986) group is expected to produce a strong band in the range of 1068-1107 cm⁻¹. rsc.orgptfarm.pl Additionally, C-H stretching vibrations of the aromatic ring and the methyl group of the methoxy substituent are observed at higher frequencies, typically above 3000 cm⁻¹. rsc.org

Table 1: Key FT-IR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group | Reference |

| C≡N Stretch | 2214 - 2228 | Nitrile | rsc.org |

| C=C Stretch | 1585 - 1606 | Aromatic Ring | rsc.orgtu-chemnitz.de |

| C-O Stretch | 1068 - 1107 | Methoxy | rsc.orgptfarm.pl |

| Aromatic C-H Stretch | > 3000 | Aromatic C-H | rsc.org |

| Aliphatic C-H Stretch | > 2900 | Methoxy C-H | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of each atom in the molecule.

¹H-NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. oregonstate.edu In the ¹H-NMR spectrum of this compound, distinct signals are expected for the protons of the quinoline ring system and the methoxy group. The chemical shifts (δ) of the aromatic protons are typically found in the downfield region (around 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. oregonstate.edunetlify.app The specific positions of these signals and their splitting patterns (multiplicity), caused by spin-spin coupling with neighboring protons, are crucial for assigning each proton to its specific position on the quinoline ring. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. rsc.org

Table 2: Representative ¹H-NMR Chemical Shifts for Substituted Quinolines

| Proton | Chemical Shift Range (ppm) | Multiplicity | Reference |

| Aromatic Protons | 7.0 - 9.1 | Doublet, Triplet, Multiplet | rsc.org |

| Methoxy Protons | 3.7 - 4.0 | Singlet | rsc.org |

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. The carbon atom of the nitrile group (C≡N) is typically found in the range of 115-120 ppm. rsc.orgrsc.org The carbon atoms of the aromatic quinoline ring will appear in the downfield region, generally between 100 and 160 ppm. rsc.orgrsc.org The carbon of the methoxy group will be observed further upfield, typically around 55 ppm. rsc.org

Table 3: Representative ¹³C-NMR Chemical Shifts for Substituted Quinolines

| Carbon | Chemical Shift Range (ppm) | Reference |

| Nitrile Carbon | 115 - 120 | rsc.orgrsc.org |

| Aromatic Carbons | 100 - 160 | rsc.orgrsc.orgchemicalbook.com |

| Methoxy Carbon | ~55 | rsc.org |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C-NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing the connectivity of the protons around the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.eduyoutube.com HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular framework by establishing long-range connectivities. For instance, it can show the correlation between the methoxy protons and the C8 carbon of the quinoline ring, confirming the position of the methoxy group.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. du.edu.eg When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. masterorganicchemistry.com The wavelengths at which absorption occurs and the intensity of the absorption are directly related to the molecule's electronic structure, particularly the presence of chromophores and conjugated systems. researchgate.net

For this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions associated with the quinoline ring system and its substituents. The quinoline core, being an aromatic and heterocyclic system, possesses delocalized π-electrons, which give rise to intense π → π* transitions. The presence of the methoxy (-OCH₃) and carbonitrile (-CN) groups, as well as the nitrogen atom in the quinoline ring, introduces non-bonding electrons (n-electrons), leading to weaker n → π* transitions. elte.hu

The conjugation within the quinoline ring system significantly influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). masterorganicchemistry.com The extended conjugation typically results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. uomustansiriyah.edu.iq The solvent in which the spectrum is recorded can also influence the λmax due to solute-solvent interactions. researchgate.net

Table 1: Representative UV-Vis Absorption Data for a Quinoline Derivative

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|

| π → π* | ~280-320 | High |

| n → π* | ~330-360 | Low |

Note: This table presents typical data for a substituted quinoline and serves as an illustrative example. Actual values for this compound would need to be determined experimentally.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. nist.gov In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). neu.edu.tr

For this compound (molecular formula: C₁₁H₈N₂O), the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the elemental composition. The fragmentation pattern, which arises from the cleavage of the molecular ion into smaller fragment ions, provides valuable clues about the compound's structure. For instance, the loss of a methyl group (-CH₃) from the methoxy substituent or the elimination of HCN from the quinoline ring are plausible fragmentation pathways that can be observed. mcmaster.ca

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. nih.gov In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for confirming the molecular weight of this compound. harvardapparatus.com ESI-MS can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of a selected precursor ion, providing detailed structural information. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov This technique is suitable for volatile and thermally stable compounds. While this compound may require derivatization to increase its volatility for GC analysis, GC-MS can be a powerful tool for its identification and quantification, especially in complex mixtures. researchgate.netjfda-online.com The mass spectrometer records a full mass spectrum for each eluting component, allowing for positive identification based on both its retention time and its unique fragmentation pattern. ipindexing.com

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and widely used analytical technique that couples the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. LC-MS is particularly advantageous for the analysis of non-volatile, polar, and thermally unstable compounds like many quinoline derivatives. cuni.czresearchgate.net The sample is first separated by the LC column, and the eluent is then introduced into the mass spectrometer, typically using an ESI or atmospheric pressure chemical ionization (APCI) source. nih.govdtic.mil This technique is ideal for the purity assessment of this compound and for the identification and quantification of impurities or related substances. jrespharm.com

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Technique | Information Provided |

|---|---|---|---|

| [M+H]⁺ | 185.0715 | ESI-MS | Molecular Weight Confirmation |

| [M]⁺ | 184.0637 | GC-MS (EI) | Molecular Ion and Fragmentation |

| Fragment Ions | Varies | GC-MS (EI) | Structural Elucidation |

Note: The expected m/z values are calculated based on the molecular formula C₁₁H₈N₂O. Fragmentation patterns would need to be determined experimentally.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful and unambiguous method for determining the three-dimensional atomic arrangement of a crystalline solid. fzu.czub.edu This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays provide the information needed to calculate the electron density map of the molecule and, from that, the precise positions of all atoms in the crystal lattice. eurjchem.com

Table 3: Illustrative Crystallographic Data for a Heterocyclic Compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.641 |

| b (Å) | 8.653 |

| c (Å) | 16.609 |

| β (°) | 116.34 |

| Volume (ų) | 1885.5 |

| Z | 4 |

Note: This table provides example crystallographic data for a bicyclic ortho-aminocarbonitrile derivative and is for illustrative purposes only. eurjchem.com The actual crystallographic parameters for this compound would need to be determined from a single-crystal X-ray diffraction experiment.

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic techniques are fundamental for the separation, identification, and quantification of components in a mixture, making them essential for assessing the purity of this compound.

High-performance liquid chromatography (HPLC) is a cornerstone of purity analysis. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a method can be developed to separate this compound from any starting materials, by-products, or degradation products. A UV detector is commonly used, and the purity is typically determined by the area percentage of the main peak in the chromatogram.

Gas chromatography (GC), as mentioned earlier, can also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable, or after appropriate derivatization. nist.gov Thin-layer chromatography (TLC) is a simple and rapid qualitative technique often used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of quinoline derivatives due to its versatility and applicability to a wide range of polar and non-polar compounds. The separation is typically achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Research Findings:

The analysis of quinoline derivatives often employs reversed-phase (RP) HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) or methanol (B129727) with water. sielc.com The retention and separation can be finely tuned by adjusting the mobile phase composition, pH, and by using additives. For instance, the analysis of quinoline-3-carboxylic acid can be performed on a reverse-phase Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com

For more complex separations involving multiple quinoline alkaloids, specialized stationary phases may be required. A study on the separation of six quinoline derivatives found that a naphthylpropyl column provided superior selectivity compared to a standard octadecyl (C18) column, which failed to resolve all the compounds. tandfonline.com The optimal mobile phase in that study was a 50/50 mixture of methanol and water. tandfonline.com

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers enhanced retention and selectivity for basic compounds like quinolines. Columns such as Primesep 100 or Primesep 200 can effectively retain and separate compounds like 8-hydroxyquinoline (B1678124) through ionic interactions with the stationary phase, a feature not available on standard C18 columns. sielc.com The mobile phase for these separations typically consists of an organic solvent (acetonitrile), water, and a buffer like sulfuric acid or phosphoric acid. sielc.com For detection, UV-Vis detectors are commonly used, as the quinoline ring system is strongly chromophoric.

The table below summarizes typical HPLC conditions used for the analysis of various quinoline derivatives, which could serve as a starting point for developing a method for this compound.

| Analyte(s) | Column (Stationary Phase) | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Quinoline-3-carboxylic acid | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV/MS | sielc.com |

| Quinine, Quinidine, Cinchonine, etc. | Naphthylpropyl | Methanol / Water (50/50, v/v) | UV-Vis | tandfonline.com |

| 8-Hydroxyquinoline | Primesep 100 (Mixed-Mode) | Water, Acetonitrile, Sulfuric Acid | UV (200 nm) | sielc.com |

| Aluminum-8-HQ Complex | PC8-10 | Methanol:Ethyl Acetate:25 mM Lithium Lactate (40:40:20) | UV (390 nm) | tandfonline.com |

| 8-Hydroxyquinoline Mannich Bases | Kinetex C18 | Gradient of Water and Acetonitrile with 0.1% Formic Acid | UV (254 nm), MS | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. For quinoline derivatives, GC provides high-resolution separation, while MS offers definitive identification based on mass-to-charge ratio and fragmentation patterns.

Research Findings:

Many quinoline compounds are sufficiently volatile for GC analysis. For example, GC-MS has been successfully used to identify quinoline and its derivatives in complex matrices like honey and textiles. researchgate.net The typical setup involves a non-polar or semi-polar capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane). tandfonline.com The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

For less volatile or more polar quinoline derivatives, a derivatization step is often necessary to increase their volatility and thermal stability. researchgate.net This process involves chemically modifying the analyte, for instance, by converting polar functional groups like hydroxyls into less polar silyl (B83357) ethers (e.g., trimethylsilyl (B98337) derivatives). researchgate.netnist.gov

Electron Ionization (EI) is a common ionization technique in GC-MS, which generates characteristic fragmentation patterns that serve as a "fingerprint" for the compound. The mass spectra of monomethoxyquinolines show distinct fragmentation pathways, including the loss of a methyl radical (M-15) or a C2H3O radical (M-43), which can help in isomer differentiation. cdnsciencepub.com A study on hexahydroquinoline derivatives showed that the primary fragmentation in GC-EI-MS was the elimination of radicals from the ester group. tandfonline.com Time-of-flight (TOF) mass analyzers are particularly useful for providing accurate mass measurements, which aids in the elucidation of elemental formulas for unknown compounds and their fragments. researchgate.net

The table below outlines typical GC conditions that could be adapted for the analysis of this compound.

| Analyte(s) | Column (Stationary Phase) | Technique | Key Findings / Conditions | Reference |

|---|---|---|---|---|

| Quinoline Alkaloids in Honey | Not specified | GC-TOF-MS | Identified quinoline and five derivatives, including 4-quinolinecarbonitrile. EI-MS provided characteristic fragmentation. | researchgate.netnih.gov |

| Hexahydroquinoline Photoproducts | Not specified | GC-EI-MS | Frequent fragmentation included elimination of CH3* or CH3O* radicals from the ester group. | tandfonline.com |

| Monomethoxyquinolines | Not specified | GC-MS | Dominant fragmentation patterns involved loss of M-15 (methyl) and M-43 (CHO). | cdnsciencepub.com |

| 7-Hydroxyquinoline | OV-1 | GC | Analyzed as a trimethylsilyl (TMS) derivative to increase volatility. | nist.gov |

Ion Chromatography (IC) in Related Analytical Contexts

Ion Chromatography (IC) is a specialized subset of HPLC designed for the separation and quantification of ionic species. It is the primary method for analyzing inorganic anions and cations and can also be applied to organic ions. unil.ch While not a typical method for the direct analysis of a neutral, heterocyclic molecule like this compound, IC is highly relevant in related analytical contexts, such as the analysis of degradation products or in total nitrogen determination.

Research Findings:

The principle of IC relies on an ion-exchange stationary phase to separate analytes based on their charge, followed by detection, most commonly by conductivity. unil.ch Its main application in environmental analysis is the quantification of ions like nitrate, nitrite, and ammonium (B1175870) in water samples. nih.gov

In the context of organic nitrogen compounds, IC can be used after a digestion step that converts the organic nitrogen into an inorganic form, like nitrate. For example, a method using alkaline persulfate digestion followed by IC allows for the determination of total nitrogen and total phosphorus in environmental waters. nih.gov This could be applied to determine the total nitrogen content originating from this compound in an environmental sample.

Furthermore, IC can be used to analyze organic compounds that are themselves ionic or can be protonated. Paired-ion chromatography, a technique where reagents are added to the mobile phase to form neutral ion pairs with charged analytes, has been used to analyze basic and heterocyclic nitrogen compounds from coal-derived liquids on a C18 column. tandfonline.comtandfonline.com This demonstrates the potential for IC-based methods to separate nitrogen-containing heterocyclic compounds that may exist as cations in acidic media. tandfonline.com Therefore, IC could be a valuable tool for studying potential ionic metabolites or degradation products of this compound that might be formed through hydrolysis of the nitrile group to a carboxylic acid or through other environmental transformation pathways.

Computational and Theoretical Investigations of 8 Methoxyquinoline 6 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various properties of quinoline (B57606) derivatives.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For quinoline derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to determine key structural parameters.

Table 1: Selected Optimized Geometrical Parameters of a Related Quinoline Derivative (3,6,8-trimethoxyquinoline)

| Parameter | Bond Length (Å) - B3LYP/6-311G(d,p) | Bond Angle (°) - B3LYP/6-311G(d,p) |

| C-O (methoxy) | 1.365 | - |

| C-C (ring) | 1.377 - 1.422 | 118.5 - 122.1 |

| C-N (ring) | 1.319 - 1.361 | 117.8 - 123.5 |

Data adapted from a study on a structurally related compound to illustrate typical computational results.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.

In quinoline derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring system, while the LUMO is a π*-orbital. The presence of the electron-donating methoxy (B1213986) group at the C8 position is expected to raise the energy of the HOMO, while the electron-withdrawing carbonitrile group at the C6 position should lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting higher reactivity.

Table 2: Frontier Molecular Orbital Energies of a Related Quinoline Derivative (3,6,8-trimethoxyquinoline)

| Parameter | Energy (eV) - B3LYP/6-311G(d,p) |

| EHOMO | -5.67 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 4.44 |

Data adapted from a study on a structurally related compound to illustrate typical computational results.

Vibrational Frequency Calculations and Spectroscopic Prediction

For 8-Methoxyquinoline-6-carbonitrile, characteristic vibrational modes are expected. The C≡N stretching vibration of the carbonitrile group typically appears in the range of 2220-2260 cm⁻¹. The C-O stretching of the methoxy group is expected around 1000-1300 cm⁻¹. The quinoline ring itself will exhibit a series of characteristic C-H and C-C stretching and bending vibrations. Theoretical calculations can help to precisely assign these bands.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the quinoline ring and the nitrogen atom of the carbonitrile group, making them susceptible to electrophilic attack. The oxygen atom of the methoxy group would also exhibit negative potential. Conversely, the hydrogen atoms of the quinoline ring and the carbon atom of the carbonitrile group would be regions of positive potential, indicating sites for potential nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Development of Physicochemical, Structural, Thermodynamic, and Electrotopological Descriptors

Computational chemistry offers powerful tools for the detailed analysis of molecular structures and properties. tandfonline.com Theoretical calculations, such as those using Density Functional Theory (DFT), are instrumental in obtaining comprehensive information about the global and local chemical activity of molecules like this compound. tandfonline.com These methods help in understanding the nucleophilic and electrophilic nature of the compound. tandfonline.com

The geometry of quinoline derivatives can be optimized using methods like DFT at the B3LYP/6–31 G′(d,p) basic level set, with visualization facilitated by software such as GaussView 5.0. nih.gov Such calculations are essential for determining the kinetic and thermodynamic stability of the compound and for analyzing its molecular interactions and electronic properties. nih.gov

Key descriptors that are often calculated include:

Physicochemical properties: These describe the physical and chemical characteristics of the molecule.

Structural descriptors: These relate to the three-dimensional arrangement of atoms in the molecule.

Thermodynamic properties: These include parameters like enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the stability and reactivity of the compound. tandfonline.com

Electrotopological descriptors: These combine electronic and topological information to characterize the molecule's structure and reactivity.

The table below summarizes some of the key computed properties for a related compound, 2-Methoxyquinoline-6-carbonitrile, which can serve as a reference for understanding the types of descriptors calculated for such molecules.

| Property | Value |

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | 2-methoxyquinoline-6-carbonitrile |

| InChI | InChI=1S/C11H8N2O/c1-14-11-5-3-9-6-8(7-12)2-4-10(9)13-11/h2-6H,1H3 |

| CAS | 99471-68-8 |

| DSSTox Substance ID | DTXSID301299912 |

Table 1: Computed properties for 2-Methoxyquinoline-6-carbonitrile. Data sourced from PubChem. nih.gov

Statistical Correlation Analyses with Defined Chemical Reactivity or Physical Properties

Statistical correlation analyses are vital for establishing relationships between the computed descriptors and the observed chemical reactivity or physical properties of the molecule. Density Functional Theory (DFT) can be employed to investigate the connection between the molecular structure and spectroscopic data, such as Raman spectra, for quinoline derivatives. researchgate.net

The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that determines chemical reactivity and kinetic stability. nih.gov A large energy gap suggests low reactivity and high stability, characterizing the molecule as "hard". nih.gov Conversely, a smaller gap indicates that the molecule is more polarized and reactive, or "soft," facilitating electronic charge transfer. nih.gov

Global and local quantum-molecular descriptors, including frontier molecular orbitals, charge distribution via the molecular electrostatic potential (MEP) surface, average local ionization energy (ALIE) surface, and Fukui functions, are calculated to identify important reactive sites on the molecule. uantwerpen.be For instance, investigations into quinoline derivatives have used these descriptors to understand their reactivity and compare them to the parent quinoline molecule. uantwerpen.be

Molecular Docking and Simulation Studies for Intermolecular Interactions

Molecular docking and simulation studies are indispensable tools for predicting and analyzing how a molecule like this compound interacts with biological targets.

Ligand-Receptor Interaction Prediction and Analysis of Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.gov It is a key tool in rational drug design, especially when the crystal structure of the receptor is known. walshmedicalmedia.com The process involves a search algorithm and a scoring function to generate and evaluate different ligand poses within the receptor's binding site. nih.gov

The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of the ligand to the receptor. nih.gov For quinoline derivatives, molecular docking studies have been used to investigate their interactions with enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. walshmedicalmedia.com These studies help in understanding the mode of interaction between the inhibitor and the active site of the enzyme, with a focus on hydrogen bonds, which are crucial for strong binding. walshmedicalmedia.com

Analysis of ligand-receptor interactions often reveals key amino acid residues that are critical for the stability of the complex. For example, in studies of inhibitors for the epidermal growth factor receptor (EGFR), residues such as Gln791 and Met793 have been identified as forming crucial hydrogen bonds with the ligands. nih.gov

Advanced Applications of 8 Methoxyquinoline 6 Carbonitrile in Chemical Science

Role as Versatile Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

8-Methoxyquinoline-6-carbonitrile serves as a crucial building block for the elaboration of more complex molecular architectures. The presence of three distinct functional groups—the methoxy (B1213986) group, the nitrile group, and the quinoline (B57606) core—provides multiple reaction sites for chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, opening pathways to a wide array of derivatives. The quinoline ring itself can undergo various transformations, including electrophilic and nucleophilic substitutions, allowing for the introduction of additional functionalities.

The strategic placement of the methoxy and carbonitrile groups influences the reactivity of the quinoline ring, enabling selective transformations at other positions. This controlled reactivity is paramount in multi-step syntheses where precision is key. For instance, the electron-withdrawing nature of the nitrile group can direct nucleophilic substitution to specific positions on the quinoline nucleus. This versatility makes this compound a valuable precursor in the synthesis of biologically active compounds and functional materials.

Development of Fluorescent Chemosensors for Metal Ions Based on Chelation Principles

The development of fluorescent chemosensors for the selective detection of metal ions is a burgeoning area of research. Derivatives of this compound are promising candidates for such applications due to the inherent coordination capabilities of the quinoline nitrogen and the potential for the methoxy group's oxygen to participate in metal chelation. nih.govnih.gov The underlying principle of these sensors often involves a change in their fluorescence properties upon binding to a specific metal ion.

This phenomenon can be attributed to several mechanisms, including:

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can restrict intramolecular rotation and other non-radiative decay pathways, leading to a significant increase in fluorescence intensity. nih.gov

Photoinduced Electron Transfer (PET): In the unbound state, a PET process might quench the fluorescence of the sensor. Upon metal ion binding, this process can be inhibited, resulting in a "turn-on" fluorescent response.

Excited-State Intramolecular Proton Transfer (ESIPT): For derivatives containing a hydroxyl group in addition to the methoxy and nitrile functionalities, the ESIPT process can be perturbed by metal ion coordination, leading to a detectable change in the emission spectrum. nih.gov

The selectivity of these chemosensors is dictated by the specific design of the receptor site, which is engineered to have a high affinity for a particular metal ion. The nitrile group can be chemically modified to introduce different binding moieties, thereby tuning the sensor's selectivity for various metal ions.

Applications in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Materials

Quinoline derivatives are well-known for their applications in organic light-emitting diodes (OLEDs), often serving as host materials, electron-transporting materials, or emitting dopants. acs.orgresearchgate.net The photophysical properties of this compound, such as its fluorescence and potential for high thermal stability, make it and its derivatives attractive for use in optoelectronic devices. acs.org

The performance of an OLED is critically dependent on the properties of the materials used in its various layers. For instance, hole-transporting materials must have suitable HOMO energy levels to facilitate the injection of holes from the anode. acs.org The electronic properties of this compound can be tailored through chemical modification to optimize its energy levels for efficient charge transport and injection in OLEDs. The introduction of specific substituents can influence the material's LUMO and HOMO levels, as well as its triplet energy, which are crucial parameters for achieving high device efficiency and stability. acs.org

Utilization as Analytical Reagents for Metal Ion Detection and Separation Techniques

The ability of 8-hydroxyquinoline (B1678124) and its derivatives to form stable complexes with a wide range of metal ions has long been exploited in analytical chemistry for their detection and separation. nih.gov The methoxy derivative, this compound, can be hydrolyzed to the corresponding 8-hydroxyquinoline, which is a potent chelating agent. nih.govnih.gov This property allows for its use as an analytical reagent in various techniques.

In gravimetric and colorimetric analyses, the formation of a colored precipitate upon chelation with a specific metal ion can be used for its quantification. Furthermore, the selective complexation with certain metal ions can be employed in solvent extraction and chromatography for their separation from a mixture. The nitrile group offers a handle for immobilization onto solid supports, creating stationary phases for chromatographic separation of metal ions.

Contributions to the Design and Synthesis of Novel Heterocyclic Systems

The reactivity of the functional groups in this compound facilitates its use as a scaffold for the construction of more complex, novel heterocyclic systems. The nitrile group is a particularly versatile functional group that can participate in various cyclization reactions to form new rings. For example, it can react with azides to form tetrazoles or with hydrazines to generate pyrazole (B372694) derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.